
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a styryl group with hydroxyl substitutions, a pyran ring, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of a base to form the styryl intermediate. This intermediate is then subjected to cyclization reactions to form the pyran ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The compound’s ability to form stable complexes with metal ions also plays a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycinnamic acid: Shares the styryl group but lacks the pyran ring.
Coumarin derivatives: Contain the pyran ring but differ in the substitution pattern.
Uniqueness
(E)-4-(3,4-Dihydroxystyryl)-2-oxo-2H-pyran-6-carboxylic acid is unique due to its combination of a styryl group with hydroxyl substitutions, a pyran ring, and a carboxylic acid group. This structural complexity allows for a wide range of chemical reactions and applications, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C14H10O6 |
|---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C14H10O6/c15-10-4-3-8(5-11(10)16)1-2-9-6-12(14(18)19)20-13(17)7-9/h1-7,15-16H,(H,18,19)/b2-1+ |
InChI Key |
ZUIOVKAJONGJHT-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=O)OC(=C2)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=O)OC(=C2)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


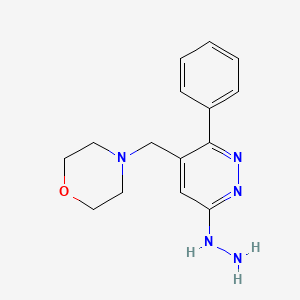





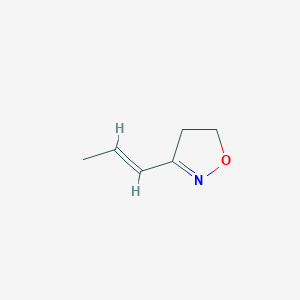
![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)
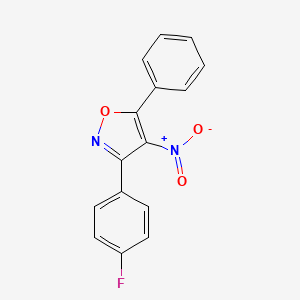
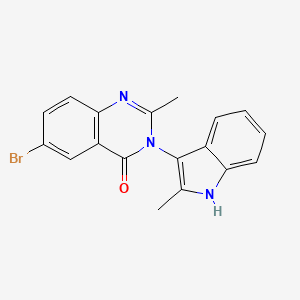
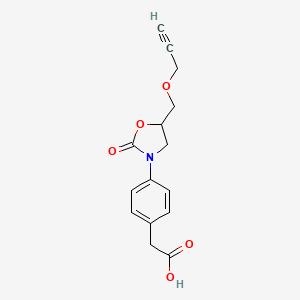

![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
![Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B12913715.png)
